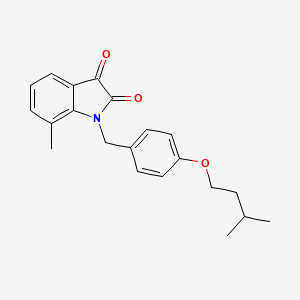
1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an indoline core with a benzyl group substituted at the 1-position and an isopentyloxy group at the 4-position of the benzyl ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, isopentyl bromide, and 7-methylindoline-2,3-dione.
Etherification: The first step involves the etherification of 4-hydroxybenzaldehyde with isopentyl bromide in the presence of a base such as potassium carbonate to form 4-(isopentyloxy)benzaldehyde.
Condensation Reaction: The 4-(isopentyloxy)benzaldehyde is then subjected to a condensation reaction with 7-methylindoline-2,3-dione in the presence of an acid catalyst to form the desired product, this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and indoline rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Hydrolysis: The ether linkage in the isopentyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions in cells.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, aiding in the design of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various cellular pathways, such as apoptosis, cell proliferation, and inflammation, by binding to key proteins and altering their function.
Biochemical Effects: The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules.
Comparison with Similar Compounds
1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione can be compared with other indoline derivatives and benzyl-substituted compounds:
Similar Compounds: Examples include 1-benzylindoline-2,3-dione, 1-(4-methoxybenzyl)-7-methylindoline-2,3-dione, and 1-(4-ethoxybenzyl)-7-methylindoline-2,3-dione.
Uniqueness: The presence of the isopentyloxy group at the 4-position of the benzyl ring distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity.
Comparative Analysis:
Properties
IUPAC Name |
7-methyl-1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14(2)11-12-25-17-9-7-16(8-10-17)13-22-19-15(3)5-4-6-18(19)20(23)21(22)24/h4-10,14H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOORRGXKXNVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
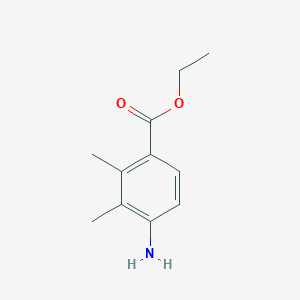
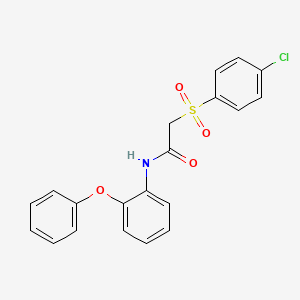
![Methyl 2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996465.png)
![N-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACRYLAMIDE](/img/structure/B2996467.png)
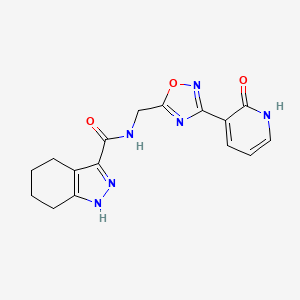
![9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2996469.png)
![7-(2,3-Dihydroxypropyl)-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2996471.png)
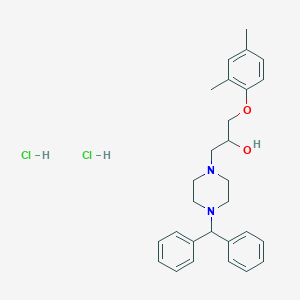
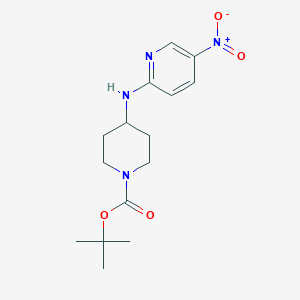
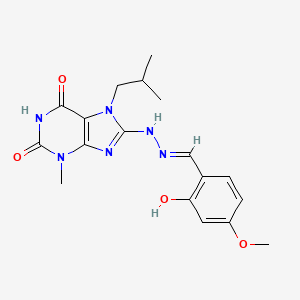
![N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide](/img/structure/B2996480.png)
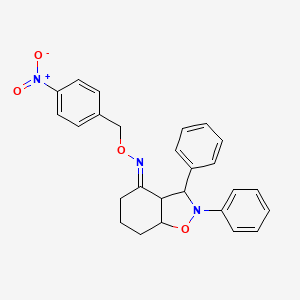
![1-(2-((2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2996482.png)
![3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide](/img/structure/B2996483.png)
